molecular formula C17H24FN3O3S B609935 PF-04701475 CAS No. 1488407-52-8

PF-04701475

Cat. No. B609935
M. Wt: 369.4554
InChI Key: GEDXXRQLHWIBAD-AWEZNQCLSA-N
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Description

PF-04701475 is a compound developed by Pfizer for neuroscience research . It is a potent and selective α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR) positive allosteric potentiator .


Molecular Structure Analysis

The empirical formula of PF-04701475 is C17H24FN3O3S . It has a molecular weight of 369.45 .


Physical And Chemical Properties Analysis

PF-04701475 is a white to beige powder . It is soluble in DMSO at a concentration of 5 mg/mL .

Scientific Research Applications

New Trends and Future Perspectives

This paper provides an overview of contributions from various groups working on plasma focus (PF) devices. It discusses the dense transient plasma research program of the Comisión Chilena de Energía Nuclear and presents an integrated view of current PF research. The paper highlights parameters like ‘plasma energy density parameter’ and ‘drive parameter’ used in designing ultra-miniature pinch focus devices. Applications in non-destructive tests, substance detection, pulsed radiation in biology, and material sciences are briefly mentioned (Soto, 2005).

Progress in Plasma Focus Research

The paper analyzes the current state of PF research, discussing new opportunities for using PF in high-energy-density physics studies. It focuses on results obtained from the PF-3 facility at the Kurchatov Institute, particularly regarding foam liners and the dynamics of tungsten wire arrays in PF discharge. A novel approach to load formation using a cloud of fine-disperse particles (dust) is proposed, affecting MHD and RT instabilities (Krauz, 2006).

Particle Filters in Research and Applications

Intelligent Particle Filter for Fault Detection

This paper discusses the particle filter (PF), a novel technique for estimating hidden states of nonlinear and/or non-Gaussian systems. It proposes an intelligent particle filter (IPF) to address the particle impoverishment problem in general PF. The IPF uses a genetic-operators-based strategy to enhance particle diversity. It demonstrates better performance in mitigating particle impoverishment and improving state estimation accuracy. The IPF's effectiveness is showcased through real-time fault detection on a three-tank system (Yin & Zhu, 2015).

An Improved Particle Filter Algorithm

This paper presents an improved PF based on the ensemble Kalman filter (EnKF) and the Markov Chain Monte Carlo (MCMC) method. The proposed PF uses an EnKF analysis to define the proposal density, reducing the risk of particle degeneracy. When particle degeneracy occurs, resampling followed by an MCMC move step is performed to increase particle diversity and improve filter accuracy. The improved PF demonstrates effectiveness and practicality in assimilating brightness temperatures into the variance infiltration capacity (VIC) model for soil moisture estimation in the Tibetan Plateau (Bi, Ma, & Wang, 2015).

Safety And Hazards

PF-04701475 is classified as a combustible solid . Its storage class code is 11 . The flash point is not applicable .

properties

CAS RN

1488407-52-8

Product Name

PF-04701475

Molecular Formula

C17H24FN3O3S

Molecular Weight

369.4554

IUPAC Name

N-[[(5S)-3-[3-Fluoro-4-(1-pyrrolidinyl)phenyl]-4,5-dihydro-5-isoxazolyl]methyl]-2-propanesulfonamide

InChI

InChI=1S/C17H24FN3O3S/c1-12(2)25(22,23)19-11-14-10-16(20-24-14)13-5-6-17(15(18)9-13)21-7-3-4-8-21/h5-6,9,12,14,19H,3-4,7-8,10-11H2,1-2H3/t14-/m0/s1

InChI Key

GEDXXRQLHWIBAD-AWEZNQCLSA-N

SMILES

CC(S(=O)(NC[C@@H]1CC(C2=CC=C(N3CCCC3)C(F)=C2)=NO1)=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PF-04701475

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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